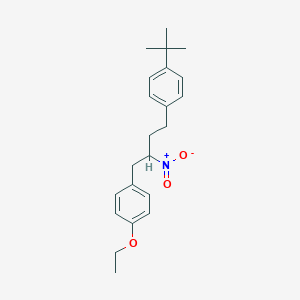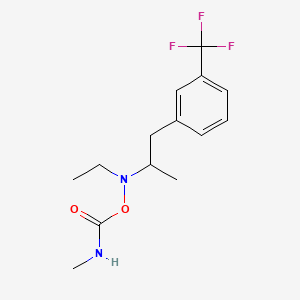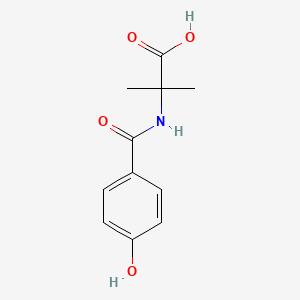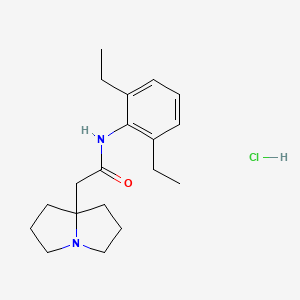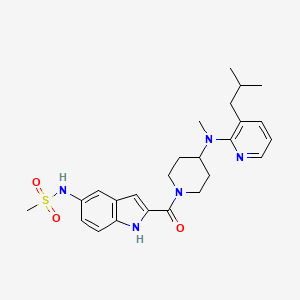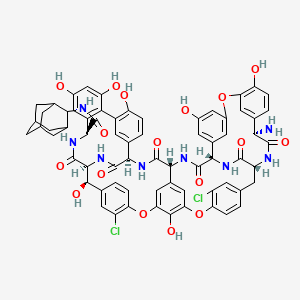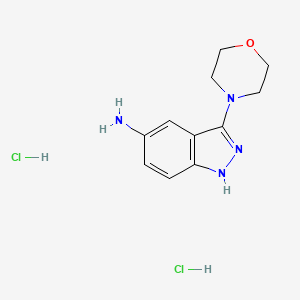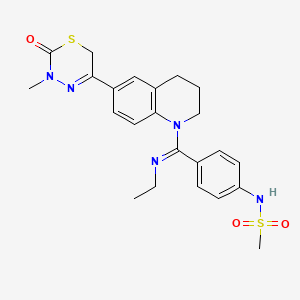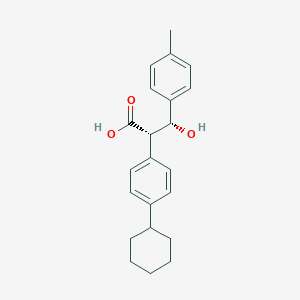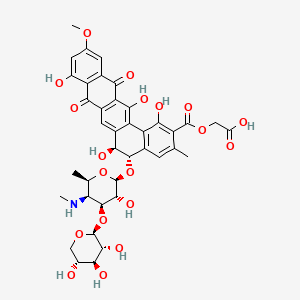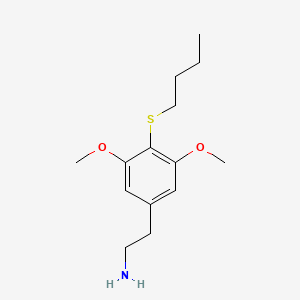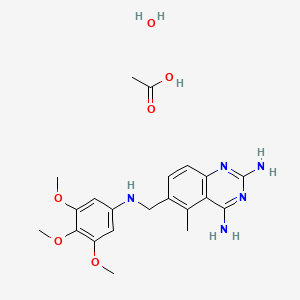
Trimetrexate monoacetate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimetrexate monoacetate monohydrate is a synthetic folate antagonist that inhibits the enzyme dihydrofolate reductase (DHFR). This compound is primarily used in the treatment of moderate-to-severe Pneumocystis carinii pneumonia (PCP) in immunocompromised patients, including those with acquired immunodeficiency syndrome (AIDS). It has also been investigated for its potential as an antineoplastic agent and for treating various types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimetrexate monoacetate monohydrate is synthesized through a series of chemical reactions involving the formation of a quinazoline ring system. The synthetic route typically involves the following steps:
Formation of the quinazoline core: This is achieved by reacting 3,4,5-trimethoxyaniline with appropriate reagents to form the quinazoline ring.
Introduction of the amino group: The quinazoline intermediate is then reacted with formaldehyde and formic acid to introduce the amino group at the 2-position.
Acetylation: The final step involves acetylation to form the monoacetate monohydrate derivative
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Trimetrexate monoacetate monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxy groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions
Major Products: The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different biological activities .
Scientific Research Applications
Trimetrexate monoacetate monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying folate antagonists and their interactions with DHFR.
Biology: The compound is used in research to understand the mechanisms of folate metabolism and its inhibition.
Medicine: this compound is investigated for its potential in treating various cancers, including colon cancer and non-small cell lung cancer. .
Industry: The compound is used in the development of new antifolate drugs and as a reference standard in pharmaceutical research
Mechanism of Action
Trimetrexate monoacetate monohydrate exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for the synthesis of thymidylate, purines, and certain amino acids. As a result, DNA, RNA, and protein synthesis are disrupted, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, making it useful in cancer treatment .
Comparison with Similar Compounds
Methotrexate: Another folate antagonist used in cancer treatment and autoimmune diseases.
Pemetrexed: A multi-targeted antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Raltitrexed: A thymidylate synthase inhibitor used in the treatment of colorectal cancer
Uniqueness: Trimetrexate monoacetate monohydrate is unique due to its non-classical structure and its ability to overcome resistance mechanisms that affect other folate antagonists. It is particularly effective against transport-deficient methotrexate-resistant tumor cells .
Properties
CAS No. |
117381-09-6 |
|---|---|
Molecular Formula |
C21H29N5O6 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
acetic acid;5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;hydrate |
InChI |
InChI=1S/C19H23N5O3.C2H4O2.H2O/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;1-2(3)4;/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);1H3,(H,3,4);1H2 |
InChI Key |
NVDQULLLJIPDRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.CC(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



